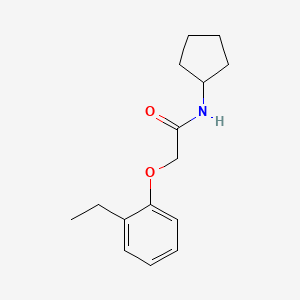

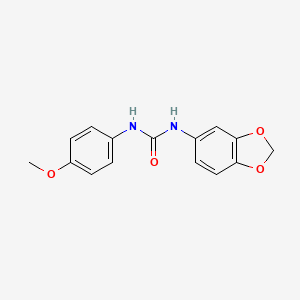

![molecular formula C22H25N3O2 B5553725 (1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)

(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The design and synthesis of diazabicyclo compounds have attracted attention due to their potential biological activities and applications in medicinal chemistry. Compounds similar to the one inquired about, such as various diazabicyclo[3.2.2]nonan-7-ones, have been explored for their affinity towards nicotinic acetylcholine receptors (nAChRs), which are of interest for treating cognitive disorders in conditions like schizophrenia and Alzheimer's disease (O’Donnell et al., 2010).

Synthesis Analysis

The synthesis of related compounds typically involves multiple reaction steps, including radiomethylation, to produce potential PET tracers for imaging cerebral receptors in vivo. An example synthesis yielded a compound with high radiochemical purity and specific radioactivity through a relatively short total synthesis time (Gao et al., 2012).

Molecular Structure Analysis

Molecular structure and conformation studies are crucial for understanding the pharmacological potential of these compounds. X-ray diffraction and NMR spectroscopy are often employed to determine the crystal structures, indicating significant repulsion between axial N-atoms in the bicyclic skeleton, which influences the compounds' reactivity and interaction with biological targets (Weber et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo compounds includes their potential as ligands for nAChRs, influenced by their molecular structure and the presence of functional groups capable of engaging in hydrogen bonding and other interactions. Such properties are essential for the compounds' selectivity and efficacy in modulating receptor activity (Eibl et al., 2013).

科学的研究の応用

Cognitive Disorders Treatment in Schizophrenia

A novel alpha 7 nAChR agonist, closely related to the chemical , has been identified as a potential treatment for cognitive deficits associated with psychiatric or neurological conditions, including schizophrenia and Alzheimer's disease. This compound is potent and selective with excellent pharmaceutical properties, showing efficacy in cognitive models in rodents (O’Donnell et al., 2010).

Novel Synthetic Routes for Ortho-hydroxy-E and -F Oxide-Bridged 5-phenylmorphans

A study has developed a new synthetic route for ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans, starting from a compound structurally similar to the query chemical. This synthesis method eliminates problematic reactions used in former syntheses, indicating potential in pharmaceutical synthesis (Zezula et al., 2007).

Cytotoxic Activity Against Cancer Cell Lines

Compounds closely related to the query chemical have been synthesized and tested for their cytotoxic activity against human tumor cell lines. These compounds showed significant potential in inhibiting cell growth, particularly in the small cell lung cancer cell line A-427, indicating a specific target in this cell line (Geiger et al., 2007).

Nootropic Activity in Pharmacology

Molecular simplification of closely related compounds has led to the synthesis of derivatives maintaining high nootropic activity, as demonstrated in in vivo tests on mice. These compounds, through their mechanism of action, are promising in the field of cognitive enhancement drugs (Manetti et al., 2000).

Potential for PET Radioligand Imaging

Certain compounds structurally similar to the query chemical have shown potential as PET tracer for α7 nicotinic acetylcholine receptors (α7-nAChR) in the brain. These compounds demonstrate the capability for brain imaging and tracking of neuronal receptor activity (Gao et al., 2012).

Chiral Synthesis Using Amino Acids

Research has explored the synthesis of nonracemic diazabicyclo[3.3.1]nonan-9-one derivatives, which are structurally related to the query chemical, using amino acids like alanine, valine, leucine, and phenylalanine. This approach demonstrates the compound's versatility in chiral synthesis (Vlasova et al., 2015).

特性

IUPAC Name |

(1S,5R)-3-[2-(2-methylphenyl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-16-6-2-3-7-17(16)12-21(26)24-13-18-9-10-20(15-24)25(22(18)27)14-19-8-4-5-11-23-19/h2-8,11,18,20H,9-10,12-15H2,1H3/t18-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATYLKZZQQISRP-AZUAARDMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-3-[2-(2-methylphenyl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

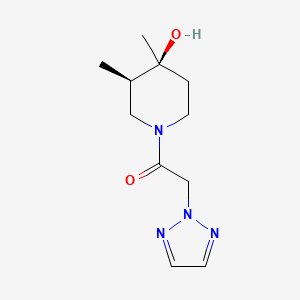

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5553657.png)

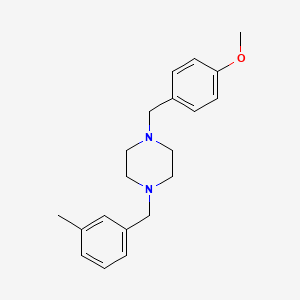

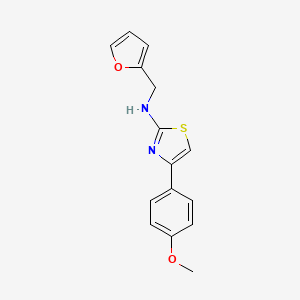

![3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5553665.png)

![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

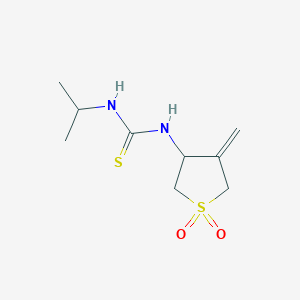

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)

![2-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5553684.png)

![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)

![4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)